

Application Note: Quantitative Determination of 1-epi-Regadenoson Ethyl Ester using RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-epi-Regadenoson ethyl ester

Cat. No.: B12399054

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Introduction

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[2] The control of impurities in the API is a critical aspect of pharmaceutical manufacturing to ensure safety and efficacy. **1-epi-Regadenoson ethyl ester** is a potential process-related impurity that needs to be monitored and controlled.[1] This application note describes a validated RP-HPLC method for the quantitative determination of **1-epi-Regadenoson ethyl ester**. The method is stability-indicating and can be used for routine quality control and in-process monitoring.

Materials and Methods

Chemicals and Reagents

- 1-epi-Regadenoson ethyl ester reference standard
- Regadenoson API
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate (analytical grade)
- Glacial Acetic Acid (analytical grade)



Deionized Water (18.2 MΩ·cm)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Analytical balance
- pH meter
- Sonicator
- · Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	20 mM Ammonium Acetate in water, pH adjusted to 5.0 with glacial acetic acid
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 272 nm
Injection Volume	10 μL
Run Time	35 minutes



Experimental Protocols

- 1. Preparation of Mobile Phase
- Mobile Phase A: Dissolve 1.54 g of Ammonium Acetate in 1000 mL of deionized water.
 Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 μm membrane filter.
- Mobile Phase B: Use HPLC grade Acetonitrile.
- 2. Preparation of Standard Solutions
- Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 1-epi-Regadenoson ethyl ester reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 0.1 μg/mL to 10 μg/mL.
- 3. Preparation of Sample Solutions
- Sample Solution (for Regadenoson API): Accurately weigh about 50 mg of the Regadenoson API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of 1000 μg/mL.
- Filter the solution through a 0.45 μm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Specificity The method demonstrated good specificity. The peak for **1-epi-Regadenoson ethyl ester** was well-resolved from the main Regadenoson peak and other potential process impurities. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) showed no interference from degradation products at the retention time of the analyte, confirming the stability-indicating nature of the method.



Linearity The linearity was evaluated by analyzing six concentrations of **1-epi-Regadenoson ethyl ester** ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

Concentration (µg/mL)	Peak Area (arbitrary units)
0.25	12,540
0.50	25,110
1.00	50,250
2.50	125,600
5.00	251,300
7.50	376,900
Correlation Coefficient (R²)	0.9998

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ were determined based on the signal-to-noise ratio.

Parameter	Value	
LOD	0.08 μg/mL (S/N ≈ 3)	
LOQ	0.25 μg/mL (S/N ≈ 10)	

Accuracy Accuracy was determined by spiking a known amount of **1-epi-Regadenoson ethyl ester** into the Regadenoson API sample at three different concentration levels (80%, 100%, and 120% of the target concentration).



Spiked Level	Amount Added (μg/mL)	Amount Recovered (μg/mL)	% Recovery
80%	2.0	1.98	99.0%
100%	2.5	2.53	101.2%
120%	3.0	2.97	99.0%
Average Recovery	99.7%		

Precision The precision of the method was evaluated for both repeatability (intra-day) and intermediate precision (inter-day).

Repeatability (Intra-day Precision)

Sample	Concentration (µg/mL)	Peak Area (n=6)	% RSD
1	2.5	125,650	0.85%

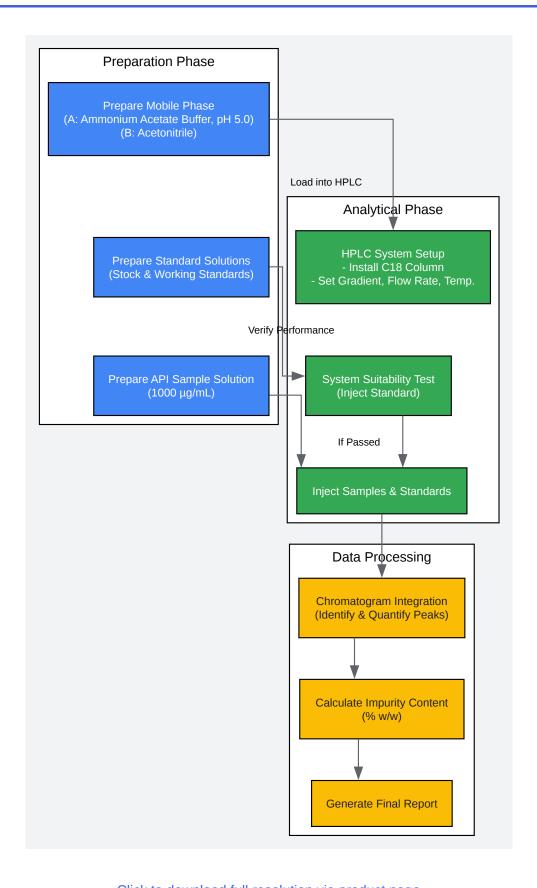
• Intermediate Precision (Inter-day Precision)

Day	Analyst	Concentration (µg/mL)	Peak Area (n=6)	% RSD
1	1	2.5	125,710	1.1%
2	2	2.5	126,150	

Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Visualization of Experimental Workflow





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